molecular formula C19H18N2O4 B4017113 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4017113
M. Wt: 338.4 g/mol
InChI Key: YXQYOOIEJQOJSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds often involves complex synthetic routes, including condensation reactions, Michael addition, or cyclizing reactions. For example, synthesis involving condensation of naphthalimide with benzoic acid chloride and subsequent reactions highlight the intricate synthetic strategies employed in crafting structurally complex molecules (Srivastava et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectral measurements (IR, UV–Visible, NMR) are pivotal in characterizing the molecular structure of compounds. Studies have shown how molecular structures are determined and supported by spectral data, further explaining molecular behaviors and interactions (Low et al., 2004).

Chemical Reactions and Properties

Chemical properties, including reactivity and the potential for forming various chemical bonds, are often explored through experimental and theoretical methods, such as Density Functional Theory (DFT) calculations. These studies provide insights into electronic structures and potential reactions (Dani et al., 2013).

Physical Properties Analysis

Physical properties such as luminescence, mechanochromic properties, and nano-aggregate formation in aqueous solutions are studied using techniques like photoelectron spectroscopy, SEM, and TEM measurements. These properties are crucial for understanding the compound's behavior under different conditions (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, solubility, and hydrogen bonding capabilities, are critical for understanding the compound's interactions and reactivity. Studies employing NMR spectroscopy and pH-potentiometry provide detailed insights into these aspects (Matczak-Jon et al., 2010).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-2-5-14(6-3-12)21-18(22)9-15(19(21)23)20-10-13-4-7-16-17(8-13)25-11-24-16/h2-8,15,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQYOOIEJQOJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7129770

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
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3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione

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